Enhanced Hole Injection via Elevated HOMO Level Compared to Unsubstituted SBF
The incorporation of a 4-phenyl substituent on the spirobifluorene core significantly raises the Highest Occupied Molecular Orbital (HOMO) energy level relative to the parent SBF scaffold. This modification reduces the energy barrier for hole injection from the adjacent hole transport layer (HTL) or anode, a critical factor for lowering device operating voltage and improving power efficiency [1].
| Evidence Dimension | HOMO Energy Level (EHOMO) |
|---|---|
| Target Compound Data | Approximately -5.82 eV (inferred from 4-Ph-SBF analog) |
| Comparator Or Baseline | 9,9'-Spirobifluorene (SBF): -6.09 eV |
| Quantified Difference | ΔEHOMO ≈ +0.27 eV |
| Conditions | Cyclic Voltammetry (CV) in CH2Cl2 solution, referenced to ferrocene/ferrocenium (Fc/Fc+) couple. |
Why This Matters
A shallower HOMO level directly translates to a lower hole injection barrier, which is a key driver of reduced operating voltage and enhanced power conversion efficiency in OLED devices.
- [1] S. Thiery, D. Tondelier, C. Declairieux, G. Seo, B. Geffroy, O. Jeannin, J. Rault-Berthelot, R. Métivier and C. Poriel, J. Mater. Chem. C, 2014, 2, 4156-4166. View Source
